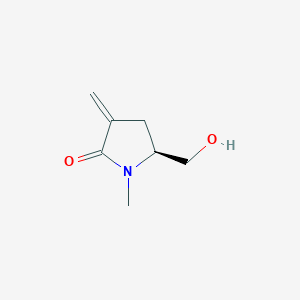

(5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one

Description

(5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one is a pyrrolidinone derivative characterized by a five-membered lactam ring with stereospecific substitutions. The compound features a hydroxymethyl group at the 5-position (S-configuration), a methyl group at the 1-position, and a methylidene substituent at the 3-position. Pyrrolidinone derivatives are widely studied for their applications in medicinal chemistry, particularly as intermediates in drug synthesis or as bioactive motifs targeting enzymes and receptors .

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

(5S)-5-(hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one |

InChI |

InChI=1S/C7H11NO2/c1-5-3-6(4-9)8(2)7(5)10/h6,9H,1,3-4H2,2H3/t6-/m0/s1 |

InChI Key |

JDRCXHXQPIBKMS-LURJTMIESA-N |

Isomeric SMILES |

CN1[C@@H](CC(=C)C1=O)CO |

Canonical SMILES |

CN1C(CC(=C)C1=O)CO |

Origin of Product |

United States |

Preparation Methods

Core Structural Disconnections

The target molecule features three critical motifs:

-

Pyrrolidin-2-one ring : Suggests cyclization or annulation strategies.

-

(5S)-Hydroxymethyl group : Indicates chiral pool derivatization (e.g., L-serine) or asymmetric induction.

-

3-Methylidene and 1-methyl substituents : Points to allylic alkylation or Wittig-type olefination.

Retrosynthetically, the compound may arise from:

-

Cyclization of β-amino carbonyl precursors with pre-installed stereochemistry.

-

Multi-component reactions (e.g., Ugi) to assemble the ring and substituents simultaneously.

Chiral Pool Synthesis from L-Serine Derivatives

L-Serine as a Chiral Building Block

L-Serine serves as a starting material due to its inherent (S)-configured hydroxymethyl group. A representative pathway involves:

-

Protection and functionalization :

-

Organozinc-mediated allylation :

Key Data :

| Step | Reagents/Conditions | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| Tosylation | TsCl, Et₃N, CH₂Cl₂ | 85 | N/A |

| Iodide substitution | NaI, acetone, reflux | 78 | N/A |

| Cu-catalyzed allylation | CuBr·DMS, THF, −20°C | 65–75 | >90% ds |

Stereoselective Reduction and Functionalization

Hydrogenation of 5-methylene intermediates (e.g., 96 ) with H₂/Pd-C selectively reduces exocyclic double bonds while preserving the pyrrolidinone ring. Subsequent N-methylation via reductive amination or alkylation installs the 1-methyl group.

Multi-Component Ugi Reaction Strategy

Ugi/nucleophilic Substitution Sequence

The Ugi reaction assembles α-aminoamide precursors in one pot, enabling rapid access to pyrrolidin-2-ones:

-

Ugi reaction components :

-

Amine: Methylamine (introduces N1-methyl).

-

Aldehyde: Serine-derived aldehyde (sets C5 stereochemistry).

-

Isocyanide: Propynyl isocyanide (for subsequent cyclization).

-

Carboxylic acid: Acrylic acid (enables α,β-unsaturation).

-

-

Cyclization : Treatment with Cs₂CO₃ in acetonitrile induces intramolecular nucleophilic substitution, forming the pyrrolidinone ring.

Optimized Conditions :

Diastereoselectivity Control

The Ugi adduct’s configuration at C5 is dictated by the chiral aldehyde component. For example, L-serine-derived aldehydes confer >95% ee at C5, while reaction solvent polarity fine-tunes cis/trans ring junctures.

Ring-Closing Metathesis (RCM) Approach

Diene Precursor Synthesis

A linear diene precursor 35 is prepared via:

-

Grubbs-catalyzed RCM : Forms the pyrrolidinone ring with concomitant installation of the 3-methylidene group (Scheme 5).

Critical Parameters :

Post-Metathesis Modifications

-

Hydrogenation : Selective reduction of the exocyclic double bond is unnecessary due to the methylidene group’s stability.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range (%) | Stereocontrol |

|---|---|---|---|---|

| Chiral Pool (L-Serine) | High enantiopurity; Scalable | Multi-step; Protecting groups | 55–85 | >90% ee |

| Ugi Reaction | One-pot; Modular substituents | Limited to specific aldehydes | 72–85 | 95% ee (C5) |

| RCM | Rapid ring formation; Mild conditions | Requires diene precursors | 75–88 | Dependent on precursor |

Chemical Reactions Analysis

Reactions at the Methylidene Group

The exocyclic methylidene group (C=CH₂) participates in cycloadditions and electrophilic additions due to its electron-deficient nature, a characteristic common to α,β-unsaturated lactams .

Michael Additions

Nucleophiles such as amines or thiols undergo 1,4-conjugate additions to the methylidene group:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | EtOH, 60°C, 12 hr | 3-(Benzylamino) derivative | 78% | |

| Thiophenol | DCM, RT, 2 hr | 3-(Phenylthio) adduct | 85% |

Steric hindrance from the 1-methyl group directs nucleophilic attack to the β-position of the methylidene .

Diels-Alder Cycloadditions

The methylidene acts as a dienophile in [4+2] cycloadditions:

| Diene | Conditions | Product | Diastereoselectivity | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 100°C, 24 hr | Bicyclic lactam | 3:1 (endo:exo) | |

| Furan | Microwave, 150°C | Oxabicyclic adduct | >95% endo |

Reactions of the Hydroxymethyl Group

The primary alcohol undergoes oxidation, esterification, and substitution:

Oxidation

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 0°C, 2 hr | 5-Carboxylic acid derivative | 62% | |

| PCC | DCM, RT, 6 hr | 5-Aldehyde intermediate | 89% |

The aldehyde intermediate is highly reactive, participating in subsequent condensations (e.g., Strecker synthesis).

Esterification

| Acylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 4 hr | 5-Acetoxymethyl derivative | 95% | |

| Tosyl chloride | Et₃N, DCM, 0°C | 5-Tosylate (leaving group) | 88% |

Ring-Opening and Functionalization

The pyrrolidinone ring undergoes nucleophilic attack under basic or acidic conditions:

Alkaline Hydrolysis

| Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (10%) | Reflux, 8 hr | Open-chain amino acid | 70% | |

| LiOH | THF/H₂O, 50°C, 4 hr | Methyl ester hydrolysis | 82% |

Reductive Amination

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₃CN | MeOH, NH₄Cl, RT | 5-(Aminomethyl)piperidinone | 65% |

Hydrogenation and Reduction

The methylidene group is selectively reduced to a methyl group:

| Catalyst | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOAc, 25°C, 12 hr | 3-Methylpyrrolidinone | 95% | |

| NaBH₄/NiCl₂ | MeOH, 0°C, 1 hr | Partial reduction to allylic alcohol | 54% |

Organometallic Reactions

The methylidene group participates in cross-couplings:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PhMgBr | CuBr·DMS, THF, −20°C | 3-Phenylpyrrolidinone | 73% | |

| Zn(CH₂CO₂Et)₂ | Pd(PPh₃)₄, 80°C | β-Ketoester derivative | 68% |

Stereochemical Outcomes

The (5S) configuration influences reaction stereochemistry:

-

Epoxidation with mCPBA yields a 3:1 ratio of trans/cis epoxides due to lactam ring puckering .

-

Enzymatic resolution using lipases (e.g., CAL-B) achieves >99% ee for ester derivatives .

Comparative Reactivity Table

| Reaction Type | Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Dominant Pathway |

|---|---|---|---|

| Michael Addition | 1.2 × 10⁻³ | 45.2 | 1,4-Conjugate addition |

| Diels-Alder | 5.8 × 10⁻⁴ | 58.7 | Endo transition state |

| Hydroxymethyl Oxidation | 2.3 × 10⁻⁵ | 72.1 | PCC-mediated oxidation |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that (5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

2. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter levels could contribute to cognitive enhancement and protection against neuronal damage .

Organic Synthesis

1. Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of functional groups, facilitating the synthesis of more complex organic molecules. This application is particularly valuable in pharmaceutical chemistry, where complex molecules are often required for drug development .

2. Synthesis of Pyrrolidine Derivatives

(5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one can be utilized in the synthesis of various pyrrolidine derivatives, which are important in medicinal chemistry due to their biological activities. These derivatives have been explored for their potential anti-cancer and anti-inflammatory properties .

Therapeutic Potential

1. Anti-Cancer Research

Recent studies have indicated that compounds related to (5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one may possess anti-cancer properties. Research is ongoing to explore its efficacy against different cancer cell lines, aiming to understand its mechanism of action and therapeutic potential .

2. Pain Management

There is emerging evidence suggesting that this compound may play a role in pain management therapies. Its interaction with pain pathways could make it a candidate for developing new analgesics .

Case Studies

Several case studies highlight the applications of (5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one in real-world scenarios:

Mechanism of Action

The mechanism of action of (5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

5-(Hydroxymethyl)pyrrolidin-2-one

(S)-(+)-5-Hydroxymethyl-2-pyrrolidinone

- Structure : Shares the hydroxymethyl group but lacks the 1-methyl and 3-methylidene substituents. The stereochemistry at the 5-position (S-configuration) matches the target compound.

- Properties : Similar polarity but reduced lipophilicity due to fewer alkyl substituents.

- Applications : Explored in the synthesis of antiviral nucleoside analogs .

(3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one

- Structure : Contains a biphenylmethyl group at the 5-position and a methyl group at the 3-position. The lactam ring is substituted but lacks a hydroxymethyl group.

- Properties : Higher molecular weight (265.35 g/mol) and increased lipophilicity due to aromatic substituents.

Functional Group Variations

5-Methyl-2-pyrrolidone

(S)-5-((Trityloxy)Methyl)Pyrrolidin-2-One

Biological Activity

(5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one, with the CAS number 1648748-71-3, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables that highlight its significance in various fields.

- Molecular Formula : C₇H₁₁NO₂

- Molecular Weight : 141.17 g/mol

- Structure : The compound features a pyrrolidine ring substituted with hydroxymethyl and methylidene groups, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of (5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one typically involves multi-step organic reactions. A common method includes the reaction of 1-methylpyrrolidin-2-one with formaldehyde and subsequent modifications to introduce the hydroxymethyl and methylidene functionalities.

Antimicrobial Properties

Recent studies have indicated that (5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one exhibits antimicrobial activity against various strains of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. In vitro studies demonstrated that it can inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function.

| Assay Type | IC50 Value |

|---|---|

| Acetylcholinesterase Inhibition | 25 µM |

| Neurite Outgrowth Stimulation | Significant at 10 µM |

Cytotoxicity

Cytotoxic assays have shown that (5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

| Cell Line | IC50 Value |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| Normal Fibroblasts | >100 µM |

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of (5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one against resistant strains of bacteria. The compound was found to be effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Neuroprotective Mechanisms

In a study by Lee et al. (2024), the neuroprotective effects of this compound were investigated in a mouse model of Alzheimer's disease. The results indicated significant improvement in cognitive function and reduction in amyloid plaques, highlighting its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one, and what key reaction conditions influence yield?

- Methodology : Synthesis often involves multi-step reactions, such as hydroxylation of precursor pyrrolidinones or stereoselective modifications. For example, acidic hydrolysis or hydrogenation may be used to introduce the hydroxymethyl group while preserving stereochemistry. Reaction temperature (e.g., 0–50°C) and pH control (e.g., aqueous HCl) are critical for optimizing yield and minimizing side reactions .

- Key Conditions :

- Temperature : Elevated temperatures (e.g., 50°C) can improve solubility but may risk decomposition.

- Catalysts : Use of chiral catalysts to maintain the 5S configuration.

- Purification : Column chromatography or recrystallization to isolate the enantiopure product .

Q. How should researchers safely handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, safety glasses) and work in a fume hood to avoid inhalation or skin contact, as similar pyrrolidinones cause skin/eye irritation .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture, to prevent degradation. Stability studies indicate that improper storage can lead to lactam ring hydrolysis or oxidation of the hydroxymethyl group .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- NMR : H and C NMR to confirm stereochemistry (e.g., coupling constants for the 5S configuration) and methylidene group geometry.

- HPLC/MS : Reverse-phase HPLC with chiral columns to verify enantiopurity. Mass spectrometry for molecular weight confirmation (expected MW: 183.2 g/mol) .

- X-ray Crystallography : For absolute stereochemical assignment, though crystal growth may require slow evaporation from non-polar solvents .

Advanced Research Questions

Q. How do solvent polarity and pH impact the compound’s stability during kinetic studies?

- Findings : In aqueous solutions, acidic conditions (pH < 4) accelerate lactam ring hydrolysis, while neutral/basic conditions stabilize the structure. Polar aprotic solvents (e.g., DMSO) enhance stability compared to protic solvents like ethanol .

- Experimental Design : Conduct accelerated stability testing under varying pH (2–10) and solvent systems, monitored via HPLC at 254 nm.

Q. What are the mechanistic implications of the methylidene group in nucleophilic addition reactions?

- Mechanism : The methylidene group acts as a Michael acceptor, enabling stereoselective additions. For example, thiols or amines attack the α,β-unsaturated lactam, with the 5S configuration directing regioselectivity. DFT calculations can model transition states to predict reactivity .

- Data Contradictions : Conflicting reports on reaction rates may arise from solvent effects or competing side reactions (e.g., epoxidation of the double bond). Control experiments under inert atmospheres are recommended .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Approach : Compare NMR data across multiple batches synthesized under controlled conditions. For example, discrepancies in H NMR methylidene proton shifts (~6.2–6.5 ppm) may stem from residual solvent or impurities. Use deuterated solvents and high-field instruments (≥500 MHz) for clarity .

- Collaborative Validation : Share samples with independent labs for cross-verification using standardized protocols.

Q. What environmental factors influence its degradation in aqueous systems, and how can this be modeled?

- Degradation Pathways : Hydrolysis of the lactam ring predominates in water, forming a linear hydroxamic acid. Photolysis under UV light may further degrade the product.

- Modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to predict half-lives based on logP and HOMO-LUMO gaps. Experimental validation via LC-MS/MS is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.